

## Propyl tiglate chemical properties and structure

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# Propyl Tiglate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Propyl tiglate**, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a detailed overview of the chemical and physical properties of **propyl tiglate**, its molecular structure, and methodologies for its synthesis and analytical characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, food science, and drug development.

### **Chemical Structure and Identification**

**Propyl tiglate** is the ester of tiglic acid and propanol. The molecule features a carbon-carbon double bond, with the substituents in the (E) configuration.

Molecular Structure:

Caption: Chemical structure of **propyl tiglate**.

Identifiers



Identifier	Value
IUPAC Name	propyl (E)-2-methylbut-2-enoate[2]
CAS Number	61692-83-9[3][4][5][6]
Molecular Formula	C8H14O2[3][4][5][6]
Molecular Weight	142.2 g/mol [3][4]
SMILES	CCCOC(=O)/C(=C/C)/C[4]
InChI	InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5- 2/h5H,4,6H2,1-3H3/b7-5+[2]
InChlKey	RZWMDOQSXWAAMC-FNORWQNLSA-N[2]
EINECS	262-906-4[4][6]

# **Physicochemical Properties**

The following table summarizes the key physicochemical properties of **propyl tiglate**.

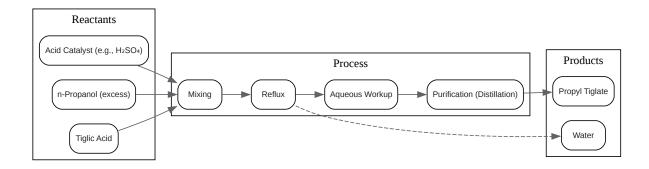


Property	Value	Reference
Appearance	Colorless clear liquid (estimated)	[1]
Odor	Green, seedy, apple, fruity	[1][3]
Boiling Point	176-180 °C (at 760 mmHg)	[1][3][5]
Density	0.904 g/mL (at 25 °C)	[3][5]
Refractive Index	1.4371 (at 20 °C)	[1][3][5]
Flash Point	58.33 °C (137.00 °F)	[1][7]
Vapor Pressure	1.39 mmHg (at 25 °C, estimated)	[1]
Solubility	Soluble in alcohol; water solubility: 430.2 mg/L at 25 °C (estimated).[1]	
logP (o/w)	2.931 (estimated)	[3]

# Experimental Protocols Synthesis of Propyl Tiglate via Fischer Esterification

**Propyl tiglate** can be synthesized through the Fischer esterification of tiglic acid with n-propanol, using a strong acid as a catalyst.





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Caption: Workflow for the synthesis of **propyl tiglate**.

#### Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid, an excess of n-propanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid.
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
   Remove the solvent under reduced pressure. The crude propyl tiglate can be purified by fractional distillation.

## **Analytical Characterization**

GC-MS is a key technique for the identification and quantification of **propyl tiglate**, particularly in complex mixtures such as flavor and fragrance compositions.



#### Typical Instrumental Conditions:

Parameter	Value
Column	HP-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or similar
Carrier Gas	Helium at a constant flow rate
Injector Temperature	250 °C
Oven Program	Initial temperature of 40-50 °C, hold for a few minutes, then ramp up to 250-280 °C.
Mass Spectrometer	Electron ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Mass Range	m/z 40-400

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for the structural elucidation of **propyl tiglate**.

#### <sup>1</sup>H NMR (Proton NMR):

- Sample Preparation: Dissolve a small amount of **propyl tiglate** in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
- Expected Chemical Shifts (δ) in CDCl<sub>3</sub> (estimated):
  - ~6.8 ppm (q, 1H, vinylic proton)
  - ~4.1 ppm (t, 2H, -OCH<sub>2</sub>-)
  - ~1.8 ppm (d, 3H, vinylic methyl)
  - ~1.8 ppm (s, 3H, vinylic methyl)
  - ~1.7 ppm (m, 2H, -CH₂CH₃)



~0.9 ppm (t, 3H, -CH₂CH₃)

#### <sup>13</sup>C NMR (Carbon NMR):

- Sample Preparation: As for <sup>1</sup>H NMR.
- Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
- Expected Chemical Shifts (δ) in CDCl<sub>3</sub> (estimated):
  - ~168 ppm (C=O)
  - ~138 ppm (=C-)
  - ~128 ppm (=CH-)
  - ~66 ppm (-OCH<sub>2</sub>-)
  - ~22 ppm (-CH₂CH₃)
  - ~14 ppm (vinylic -CH₃)
  - ~12 ppm (vinylic -CH₃)
  - ~10 ppm (-CH₂CH₃)

IR spectroscopy is used to identify the functional groups present in **propyl tiglate**.

#### Methodology:

- Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Expected Characteristic Absorption Bands (cm<sup>-1</sup>):
  - ~2960-2850 (C-H stretching of alkyl groups)



- ~1715 (C=O stretching of the ester)
- ~1650 (C=C stretching of the alkene)
- ~1250 and ~1150 (C-O stretching of the ester)

## **Safety Information**

**Propyl tiglate** is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **propyl tiglate**. The detailed methodologies and tabulated data serve as a valuable resource for scientists and researchers. The information presented facilitates a deeper understanding of this compound and its applications in various scientific and industrial fields.

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